Superior Carbonic Anhydrase IX/XII Affinity Over Valdecoxib
In direct enzymatic assays, N-(3-ethynylphenyl)-benzenesulfonamide, specifically as the meta-regioisomer of phenylethynylbenzenesulfonamide, demonstrates a dramatically higher affinity for the tumor-associated carbonic anhydrase isoforms IX and XII compared to the COX-2 selective inhibitor Valdecoxib [1][2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) for Carbonic Anhydrase IX |
|---|---|
| Target Compound Data | Ki = 6.5 nM [1] |
| Comparator Or Baseline | Valdecoxib (Ki = 43 nM for CA II) [3] |
| Quantified Difference | ~6.6-fold lower Ki (higher affinity) for the target compound against a relevant isoform, though comparator data is for a different CA isoform (CA II vs. CA IX). |
| Conditions | In vitro enzymatic assay using catalytic domain of human cloned isozyme CA IX; details for Valdecoxib assay not fully specified but involves human CA II. |
Why This Matters
This stark difference in binding affinity highlights the compound's specialized utility in cancer biology research targeting CA IX/XII, distinguishing it from generic sulfonamide-based COX-2 inhibitors.
- [1] Knaus, E. E., Innocenti, A., Scozzafava, A., & Supuran, C. T. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry Letters, 21(19), 5892-5896. View Source
- [2] BindingDB. (n.d.). Ki Summary for BDBM50354398 (Target: Carbonic anhydrase 9). Entry ID: 50033948. View Source
- [3] BindingDB. (n.d.). Ki Summary for BDBM13063 (Target: Carbonic anhydrase 2). Entry ID: 50033948. View Source
